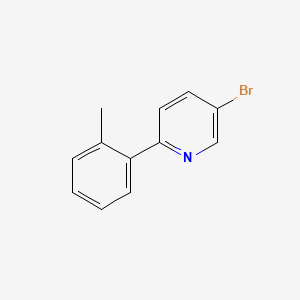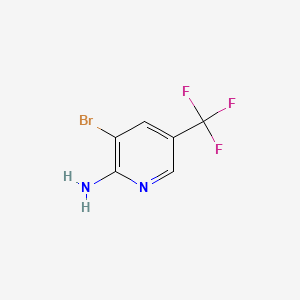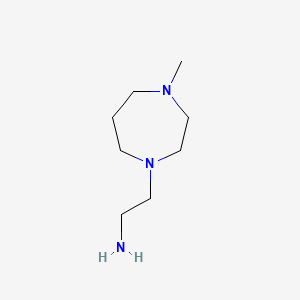
5-溴-2-邻甲苯基吡啶
描述
5-Bromo-2-(2-methylphenyl)pyridine, commonly referred to as 5-Bromo-2-MPP, is an organic compound with a unique chemical structure. It is a member of the pyridine family of compounds, and has been the subject of numerous scientific studies due to its potential applications in a variety of fields.
科学研究应用
SGLT2 抑制剂的合成
5-溴-2-邻甲苯基吡啶: 是合成SGLT2 抑制剂的关键中间体,SGLT2 抑制剂是一类用于治疗糖尿病的药物 。这些抑制剂通过阻止肾脏中葡萄糖的重吸收而发挥作用,导致葡萄糖通过尿液排出,从而降低血糖水平。该化合物在合成过程中的作用至关重要,因为它的结构特异性有助于最终治疗剂的功效。
钯催化的交叉偶联反应
该化合物用于钯催化的交叉偶联反应 。这些反应是为药物和有机材料创建复杂分子的基础。5-溴-2-邻甲苯基吡啶中的溴原子是良好的离去基团,当与有机金属试剂反应时,它有助于形成碳-碳键。
亲核取代反应
5-溴-2-邻甲苯基吡啶的苄基位置使其成为亲核取代反应的理想候选物 。这些反应对于修饰该化合物以产生具有潜在生物活性的衍生物或用于进一步的化学转化至关重要。
配位化学配体的合成
由于其结构特性,5-溴-2-邻甲苯基吡啶可用于合成各种配位化学配体 。这些配体可以螯合金属离子,形成在催化、材料科学和药物化学中具有用途的配合物。
C−N 键的形成
该化合物也是通过各种交叉偶联反应形成C−N 键的构建块 。这些键的形成是构建含氮杂环的基本步骤,这些杂环在许多药物中普遍存在。
氮杂芳烃的合成
5-溴-2-邻甲苯基吡啶: 参与多环氮杂芳烃的合成 。氮杂芳烃是含氮芳香族化合物,由于其电子性质,在药物和有机半导体中具有应用。
氢键研究
该化合物可用于氢键研究,以了解不同分子之间的相互作用 。此类研究对于设计新型药物和材料非常重要,其中氢键在分子结构的稳定性和功能中起着至关重要的作用。
有机光伏研究
最后,5-溴-2-邻甲苯基吡啶的衍生物可以在有机光伏领域进行探索 。该化合物能够被修饰,可以导致开发可用于太阳能电池的新型有机半导体材料。
作用机制
Target of Action
It’s suggested that the compound might influence the process of cell proliferation, specifically involved in hypocotyl dedifferentiation .
Mode of Action
It’s known that the compound can have negative effects on shoot and root redifferentiation over a broad range of concentrations .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes
生化分析
Biochemical Properties
5-Bromo-2-(2-methylphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent for the synthesis of complex organic molecules, such as 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine . These interactions often involve nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The compound’s ability to participate in such reactions makes it valuable in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of 5-Bromo-2-(2-methylphenyl)pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which are crucial in regulating cellular responses to stress and inflammation . By interacting with these kinases, 5-Bromo-2-(2-methylphenyl)pyridine can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(2-methylphenyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-(2-methylphenyl)pyridine over time are critical factors in its laboratory use. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(2-methylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
5-Bromo-2-(2-methylphenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(2-methylphenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(2-methylphenyl)pyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the mechanisms underlying its localization is important for elucidating its mode of action and optimizing its therapeutic potential.
属性
IUPAC Name |
5-bromo-2-(2-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDTWSRQURVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520268 | |
| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88345-94-2 | |
| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88345-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)










![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
